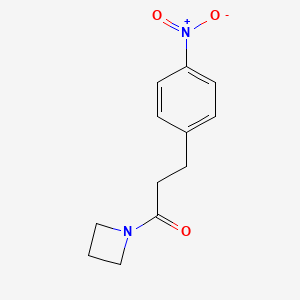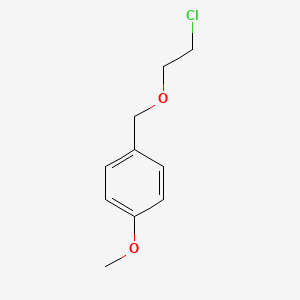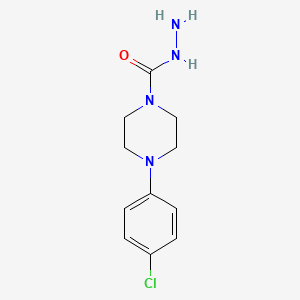![molecular formula C20H27ClN4O2 B13873806 tert-butyl 4-[[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl]piperazine-1-carboxylate](/img/structure/B13873806.png)
tert-butyl 4-[[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl]piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-[[3-(2-chlorophenyl)-1-methylpyrazol-4-yl]methyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a pyrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[[3-(2-chlorophenyl)-1-methylpyrazol-4-yl]methyl]piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with various reagents. One common method includes the use of triethylamine in acetonitrile, followed by the addition of ethylbromoacetate . The reaction mixture is then cooled to 0°C and stirred for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-[[3-(2-chlorophenyl)-1-methylpyrazol-4-yl]methyl]piperazine-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Tert-butyl 4-[[3-(2-chlorophenyl)-1-methylpyrazol-4-yl]methyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 4-[[3-(2-chlorophenyl)-1-methylpyrazol-4-yl]methyl]piperazine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- 1-Boc-piperazine
Uniqueness
Tert-butyl 4-[[3-(2-chlorophenyl)-1-methylpyrazol-4-yl]methyl]piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a pyrazole moiety makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C20H27ClN4O2 |
|---|---|
Poids moléculaire |
390.9 g/mol |
Nom IUPAC |
tert-butyl 4-[[3-(2-chlorophenyl)-1-methylpyrazol-4-yl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H27ClN4O2/c1-20(2,3)27-19(26)25-11-9-24(10-12-25)14-15-13-23(4)22-18(15)16-7-5-6-8-17(16)21/h5-8,13H,9-12,14H2,1-4H3 |
Clé InChI |
PGWUZFQAIHCNRN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CN(N=C2C3=CC=CC=C3Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Methyloxy)acetyl]-4-(5-nitro-2-pyridinyl)piperazine](/img/structure/B13873724.png)
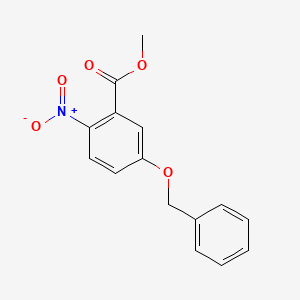
![Methyl 3-(2-methoxyquinolin-6-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate](/img/structure/B13873741.png)

![4-imidazo[1,2-a]pyridin-7-yl-1H-pyridin-2-one](/img/structure/B13873751.png)
![4-[(2-Methylsulfanylpyrimidin-5-yl)methyl]quinoline-2-carboxylic acid](/img/structure/B13873759.png)

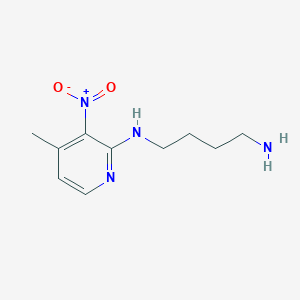
![[2-(Tert-butylsulfonylamino)phenyl]boronic acid](/img/structure/B13873767.png)
![6-chloro-N-[1-(5-ethylpyridin-2-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B13873783.png)
